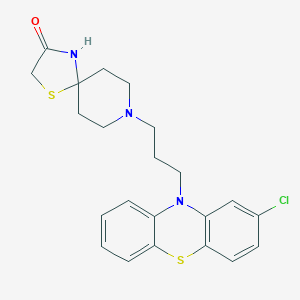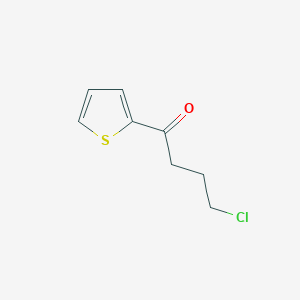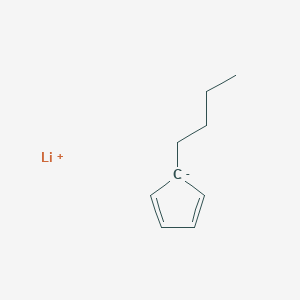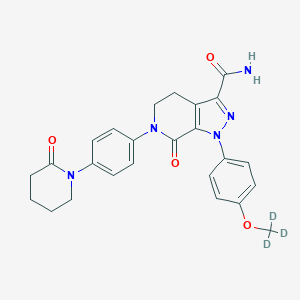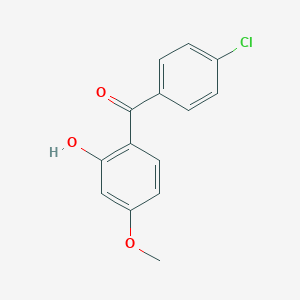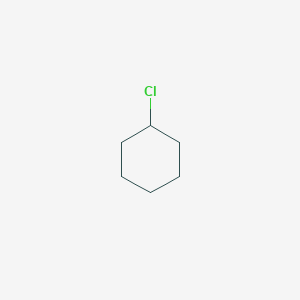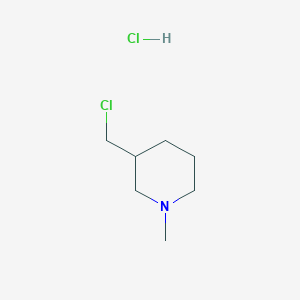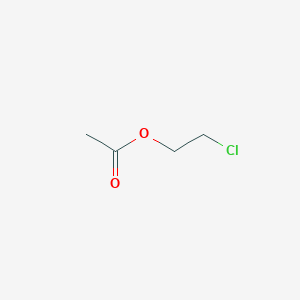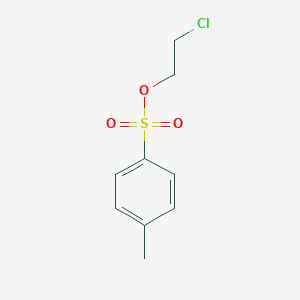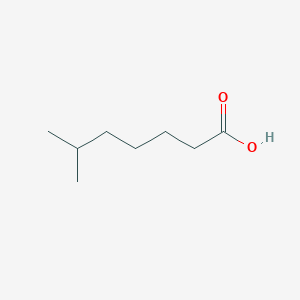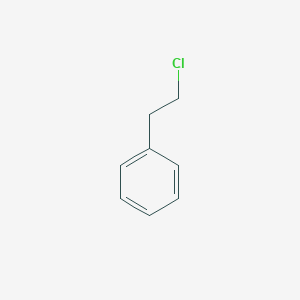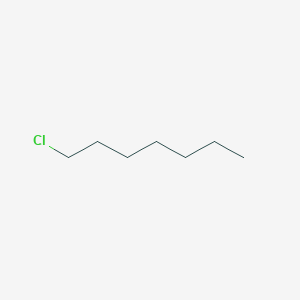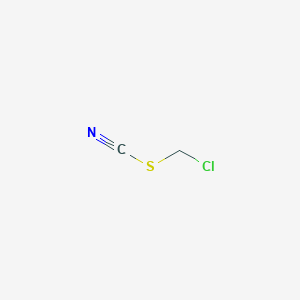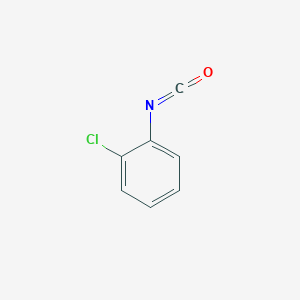
2-Chlorophenyl isocyanate
Descripción general
Descripción
2-Chlorophenyl isocyanate is a chemical compound that belongs to the class of isocyanates, which are known for their reactivity and are widely used in the synthesis of various organic compounds. Isocyanates typically react with nucleophiles such as water, alcohols, and amines, forming ureas, carbamates, and urethanes, respectively.
Synthesis Analysis
The synthesis of chlorophenyl isocyanates can be achieved through the reaction of corresponding chloroanilines with triphosgene under optimal conditions. For instance, the synthesis of o-chlorophenyl isocyanate, m-chlorophenyl isocyanate, and p-chlorophenyl isocyanate has been reported with yields up to 89.0% and high purities when using 1,2-dichloroethane as the solvent and specific mole ratios of reactants . Another approach involves the use of double(trichloromethyl)carbonate to synthesize 2,4-dichlorophenyl isocyanate, with the reaction conditions optimized using response surface methodology .
Molecular Structure Analysis
The molecular structure of chlorophenyl isocyanates can be characterized by spectroscopic methods such as IR, Raman, and NMR. For example, dichlorophosphanyl isocyanate, a related compound, has been studied using these techniques along with gas electron diffraction (GED) and X-ray crystallography to determine its conformational properties and molecular structure in both the gas phase and the solid state . Similarly, the molecular structures of isomeric chlorophenyl-substituted dihydroquinazolinones have been determined via single-crystal XRD, revealing a variety of weak interactions in their crystal structures .
Chemical Reactions Analysis
Chlorophenyl isocyanates undergo various chemical reactions due to their electrophilic nature. For instance, 1-chloro-2,2,2-trifluoroethyl isocyanate, a related compound, has been shown to react with N- and O-centered nucleophiles, demonstrating the synthetic potential of isocyanates as bielectrophilic building blocks . Additionally, the reaction of α-chlorobenzylic cations with isocyanates can lead to the formation of 1-oxoisoindolium salts, which upon hydrolysis yield phthalimides, showcasing the versatility of isocyanates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl isocyanates are influenced by their molecular structure and the presence of substituents. The kinetics and mechanism of hydrolysis of 4-chlorophenyl isocyanate have been studied, revealing that the hydrolysis proceeds through two consecutive first-order reactions with the formation of 4-chloroaniline as the final product . The study of these properties is essential for understanding the reactivity and stability of isocyanates in various environments and applications.
Aplicaciones Científicas De Investigación
Biomarkers for Isocyanate Exposure
2-Chlorophenyl isocyanate has been explored in the context of biomarkers for isocyanate exposure. In one study, DNA adducts deriving from chlorophenyl isocyanates were synthesized and characterized, contributing to the biomonitoring of people exposed to such xenobiotics (Beyerbach, Farmer, & Sabbioni, 2006).
Materials Science and Electronics
Another research application involves the reaction of 2-Chlorophenyl isocyanate with graphene oxide. The resulting composite showed improved compatibility with the conjugated polymer poly(3-hexylthiophene), hinting at potential enhancements in electronic device performance (Zheng et al., 2017).
Synthesis Techniques
The synthesis of chlorophenyl isocyanates, including 2-chlorophenyl isocyanate, has been a subject of research, with studies focusing on optimizing reaction conditions and yields (Yan-wei, 2005).
Chemical Reactions and Kinetics
Research has also been conducted on the kinetics and mechanisms of reactions involving chlorophenyl isocyanates. For instance, the hydrolysis of 4-chlorophenyl isocyanate was studied, providing insights into the reaction processes at the molecular level (Satchell & Nyman, 1981).
Environmental Applications
One study focused on the catalytic wet oxidation of high-concentration p-chlorophenyl isocyanate wastewater, showcasing a method to treat industrial wastewater contaminated with such compounds (Dai Yong, 2008).
Safety And Hazards
2-Chlorophenyl isocyanate is a combustible liquid that causes severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
1-chloro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHQUGRVHSJYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062974 | |
| Record name | Benzene, 1-chloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl isocyanate | |
CAS RN |
3320-83-0, 51134-03-3 | |
| Record name | 2-Chlorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroisocyanatobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051134033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-2-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloroisocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



